1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate
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Overview
Description
1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the difluorophenyl group enhances the compound’s stability and biological activity, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through a cyclization process to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate
- 1-Ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid .
Highlighting Uniqueness
1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the difluorophenyl group. This structural feature enhances its stability and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C12H10F2N2O2 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H10F2N2O2/c1-7(10-3-2-9(13)4-11(10)14)18-12(17)8-5-15-16-6-8/h2-7H,1H3,(H,15,16) |
InChI Key |
GNBGTEWALSMUSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)OC(=O)C2=CNN=C2 |
Origin of Product |
United States |
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